molecular formula C22H23FN2O2 B2786024 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 717895-01-7

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2786024
CAS RN: 717895-01-7
M. Wt: 366.436
InChI Key: COSZMUHOLDKZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, also known as FUB-APINACA, is a synthetic cannabinoid that has been found to have potential scientific research applications. This compound was first synthesized in 2013 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors in the body. This compound binds to these receptors and activates them, leading to a range of physiological and biochemical effects. The exact mechanism of action of 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has been found to have a range of biochemical and physiological effects in the body. This compound has been shown to induce hypothermia, reduce locomotor activity, and alter pain perception in animal models. 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the effects of cannabinoids on the body. This compound is also relatively stable and has a long shelf life, making it a convenient reagent for lab experiments. However, 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders, including anxiety, depression, and chronic pain. Another area of interest is the development of new synthetic cannabinoids with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone and its effects on the body.

Synthesis Methods

The synthesis of 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone involves the reaction of 2-(4,6-dimethylbenzofuran-3-yl)acetic acid with 4-(2-fluorophenyl)piperazine in the presence of a coupling agent. The resulting product is then reduced to form 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. This synthesis method has been optimized to produce high yields of 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone with high purity.

Scientific Research Applications

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has been studied for its potential scientific research applications in the field of cannabinoid research. This compound has been found to have high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has been used in studies to investigate the effects of cannabinoids on the central nervous system, including their potential therapeutic applications in the treatment of various neurological disorders.

properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(14-27-20(22)12-15)13-21(26)25-9-7-24(8-10-25)19-6-4-3-5-18(19)23/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSZMUHOLDKZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

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